molecular formula C21H38N4O4S B023669 N-Biotinyl-N'-Boc-1,6-hexanediamine CAS No. 153162-70-0

N-Biotinyl-N'-Boc-1,6-hexanediamine

Cat. No.: B023669
CAS No.: 153162-70-0
M. Wt: 442.6 g/mol
InChI Key: SVLNCGHFZLQFOA-BQFCYCMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Biotinyl-N’-Boc-1,6-hexanediamine is a biotinylated biochemical assay reagent. It is used as a biological material or organic compound in life science-related research. This compound is known for its high purity and is widely cited in global scientific literature .

Scientific Research Applications

N-Biotinyl-N’-Boc-1,6-hexanediamine has a wide range of applications in scientific research:

Future Directions

“N-Biotinyl-N’-Boc-1,6-hexanediamine” is a specialty product for proteomics research . It is likely to continue being used in various experimental and research applications.

Mechanism of Action

Target of Action

N-Biotinyl-N’-Boc-1,6-hexanediamine is a specialty product used in proteomics research

Mode of Action

It’s known that this compound can be used as a linear hexyl spacer (c6-spacer) in the synthesis of various bioactive compounds . This suggests that it may interact with its targets by bridging functional groups or facilitating the formation of complex structures.

Biochemical Pathways

It has been used in the synthesis of biodegradable poly(disulfide amine)s for gene delivery , multifunctional dendrimers for theranostics , and polyamide platinum anti-cancer complexes designed to target cancer-specific DNA sequences . These applications suggest that it may play a role in gene expression, therapeutic delivery, and cancer treatment.

Result of Action

Given its use in the synthesis of gene delivery systems and anti-cancer complexes , it’s likely that it plays a role in facilitating the delivery of therapeutic agents to target cells and potentially altering gene expression or DNA structure.

Preparation Methods

The synthesis of N-Biotinyl-N’-Boc-1,6-hexanediamine involves several steps. Initially, biotin, HOBT (1-Hydroxybenzotriazole), and EDC hydrochloride (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) are added to DMF (Dimethylformamide) at room temperature. Subsequently, N’-Boc-1,6-hexamethylenediamine is added, and the mixture is stirred overnight. The DMF is then spin-dried, and methyl alcohol is added to precipitate white solids. These solids are filtered and dried to obtain the crude product, which is then purified to achieve high purity .

Chemical Reactions Analysis

N-Biotinyl-N’-Boc-1,6-hexanediamine undergoes various chemical reactions, including:

Comparison with Similar Compounds

N-Biotinyl-N’-Boc-1,6-hexanediamine is unique due to its biotinylated structure and the presence of a Boc-protected amine group. Similar compounds include:

N-Biotinyl-N’-Boc-1,6-hexanediamine stands out due to its specific combination of biotinylation and Boc protection, making it highly versatile in various scientific applications.

Properties

IUPAC Name

tert-butyl N-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N4O4S/c1-21(2,3)29-20(28)23-13-9-5-4-8-12-22-17(26)11-7-6-10-16-18-15(14-30-16)24-19(27)25-18/h15-16,18H,4-14H2,1-3H3,(H,22,26)(H,23,28)(H2,24,25,27)/t15-,16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLNCGHFZLQFOA-BQFCYCMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451517
Record name N-Biotinyl-N'-Boc-1,6-hexanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153162-70-0
Record name N-Biotinyl-N'-Boc-1,6-hexanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Biotinyl-N'-Boc-1,6-hexanediamine
Reactant of Route 2
Reactant of Route 2
N-Biotinyl-N'-Boc-1,6-hexanediamine
Reactant of Route 3
Reactant of Route 3
N-Biotinyl-N'-Boc-1,6-hexanediamine
Reactant of Route 4
Reactant of Route 4
N-Biotinyl-N'-Boc-1,6-hexanediamine
Reactant of Route 5
Reactant of Route 5
N-Biotinyl-N'-Boc-1,6-hexanediamine
Reactant of Route 6
Reactant of Route 6
N-Biotinyl-N'-Boc-1,6-hexanediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.